molecular formula C23H31O3P B15213393 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-methylphenyl)(phenyl)phosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-methylphenyl)(phenyl)phosphinate

Cat. No.: B15213393
M. Wt: 386.5 g/mol
InChI Key: XCZQUHRPETXEIB-LLAJQRCISA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-methylphenyl)(phenyl)phosphinate is a complex organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-methylphenyl)(phenyl)phosphinate typically involves the reaction of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with a suitable phosphinic acid derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphinate ester. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the phosphinate ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in maintaining the precise control of temperature and reaction time, which are crucial for the stereoselective synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-methylphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate ester to phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphinate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinate esters, depending on the specific reagents and conditions used.

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-methylphenyl)(phenyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.

    Industry: It is used in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-methylphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-methylphenyl)(phenyl)phosphinate: is similar to other organophosphorus compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C23H31O3P

Molecular Weight

386.5 g/mol

IUPAC Name

5-methyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol

InChI

InChI=1S/C23H31O3P/c1-16(2)20-12-10-18(4)15-22(20)26-27(25,19-8-6-5-7-9-19)23-13-11-17(3)14-21(23)24/h5-9,11,13-14,16,18,20,22,24H,10,12,15H2,1-4H3/t18-,20+,22-,27?/m1/s1

InChI Key

XCZQUHRPETXEIB-LLAJQRCISA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)C)O)C(C)C

Origin of Product

United States

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